molecular formula C13H10F3N3O B12927991 N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide CAS No. 827322-75-8

N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide

Cat. No.: B12927991
CAS No.: 827322-75-8
M. Wt: 281.23 g/mol
InChI Key: TUJCSIZGAVFECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of ion channel function and the development of potential treatments for neurological disorders. Its structure incorporates a pyrimidine ring—a common pharmacophore in drug discovery—linked to a meta-trifluoromethylphenyl group, a modification known to enhance key properties like metabolic stability and membrane permeability . This acetamide derivative is designed for research applications only and is not intended for diagnostic or therapeutic use. Research into compounds bearing structural similarities to this compound has highlighted their potential as inhibitors of SLACK potassium channels (KNa1.1, encoded by the KCNT1 gene) . Gain-of-function mutations in the KCNT1 gene are a known cause of severe, treatment-resistant epileptic encephalopathies such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) . Small-molecule inhibitors of SLACK represent a compelling therapeutic strategy for these conditions, making this chemotype a valuable tool for probing SLACK channel biology and its role in neuronal excitability . The presence of the trifluoromethyl group is a critical feature in modern drug design, as it can profoundly influence a compound's lipophilicity, solubility, metabolic stability, and overall binding affinity to biological targets . Researchers can utilize this compound to investigate structure-activity relationships (SAR) and further explore its mechanism of action within various experimental models. This product is strictly labeled "For Research Use Only" and does not constitute a drug or medicinal product. It must not be administered to humans or animals.

Properties

CAS No.

827322-75-8

Molecular Formula

C13H10F3N3O

Molecular Weight

281.23 g/mol

IUPAC Name

N-[2-[3-(trifluoromethyl)phenyl]pyrimidin-5-yl]acetamide

InChI

InChI=1S/C13H10F3N3O/c1-8(20)19-11-6-17-12(18-7-11)9-3-2-4-10(5-9)13(14,15)16/h2-7H,1H3,(H,19,20)

InChI Key

TUJCSIZGAVFECB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=C(N=C1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide Intermediate

A key intermediate is 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide, prepared by acylation of 3-(trifluoromethyl)aniline with 2-chloroacetyl chloride under controlled conditions:

  • Procedure:

    • Dissolve 3-(trifluoromethyl)aniline (0.05 mol) in dichloromethane (DCM) with 2% aqueous sodium hydroxide.
    • Add 2-chloroacetyl chloride (0.05 mol) dropwise at 0 °C over 1 hour.
    • Stir for an additional 2 hours at 0 °C.
    • Extract with saturated potassium bisulfate, water, and brine.
    • Dry organic layer over anhydrous sodium sulfate and evaporate solvent to yield white crystalline 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide.
  • Yield and Purity:

    • Yields typically range from 44% to 78% depending on reaction scale and conditions.
    • Purity confirmed by HPLC, NMR (1H, 13C, 19F), and elemental analysis.

Alkylation to Form the Pyrimidinyl Acetamide Core

The next step involves nucleophilic substitution of the chloroacetamide intermediate with a pyrimidin-5-yl amine derivative:

  • Procedure:

    • Mix equimolar amounts of 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide and 2-aminopyrimidine derivative in dry acetone.
    • Add potassium carbonate (3 equivalents) and catalytic potassium iodide.
    • Stir the biphasic mixture at 60 °C for approximately 24 hours.
    • Monitor reaction progress by HPLC.
    • Filter off inorganic salts and evaporate acetone.
    • Purify crude product by silica gel column chromatography using dichloromethane–methanol (9:0.7 v/v) as eluent.
    • Convert oily products to hydrochloride salts by treatment with HCl gas in anhydrous ethanol, followed by crystallization.
  • Characterization:

    • Final compounds are characterized by NMR (1H, 13C, 19F), LC/MS, and elemental analysis.
    • Typical melting points and chromatographic retention times are recorded for quality control.

Alternative Oxidative Coupling Methods

Recent literature reports oxidative coupling methods for amide bond formation involving α-bromoketones and aminopyrimidines:

  • Procedure:

    • React α-bromoketone (derived from trifluoromethylphenyl ketone) with 2-aminopyrimidine in the presence of iodine and tert-butyl hydroperoxide (TBHP) in toluene.
    • Reflux at 100 °C for 2 hours.
    • Quench with sodium thiosulfate, extract with ethyl acetate.
    • Purify by silica gel chromatography.
  • Advantages:

    • This method allows direct formation of N-(pyrimidin-5-yl)acetamides without pre-formation of chloroacetamide intermediates.
    • Provides good yields (up to 88%) and high purity products.

Data Table: Summary of Preparation Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Purification Method Characterization Techniques
Acylation to form chloroacetamide 3-(Trifluoromethyl)aniline + 2-chloroacetyl chloride, DCM, NaOH 0 °C 3 h 44–78 Extraction, rotary evaporation HPLC, 1H NMR, 13C NMR, 19F NMR, LC/MS
Alkylation with aminopyrimidine Chloroacetamide + 2-aminopyrimidine, K2CO3, KI, acetone 60 °C 24 h 50–75 Column chromatography, salt formation HPLC, NMR, elemental analysis
Oxidative coupling (alternative) α-Bromoketone + 2-aminopyrimidine, I2, TBHP, toluene 100 °C 2 h ~88 Column chromatography NMR, HRMS

Research Findings and Notes

  • The acylation step is sensitive to temperature and pH; maintaining 0 °C and basic conditions prevents side reactions and improves yield.
  • The alkylation reaction benefits from a biphasic system and catalytic iodide to enhance nucleophilicity and reaction rate.
  • The oxidative coupling method offers a greener alternative by avoiding halogenated intermediates and reducing reaction steps.
  • Purification by column chromatography followed by salt formation improves compound stability and crystallinity, facilitating characterization.
  • Analytical data including 19F NMR is crucial for confirming the trifluoromethyl group integrity throughout synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. Reaction with piperazine derivatives in DMSO at 80°C produces N-alkylated analogs (Table 1). The trifluoromethyl group enhances electrophilicity, facilitating substitutions at the pyrimidine C-2 and C-4 positions .

Table 1: Nucleophilic substitution examples

ReactantConditionsProductYield (%)
4-PhenylpiperazineDMSO, 80°C, 12 hrsN-(Pyrimidinyl)-piperazine acetamide78
Ethylene diamineToluene, 65°C, 8 hrsBis-pyrimidinyl diamine derivative65

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group directs electrophiles to meta-positions. Nitration using HNO₃/H₂SO₄ at 0-5°C introduces nitro groups at the phenyl ring's C-5 position . Halogenation with Cl₂/FeCl₃ produces mono- and di-chlorinated derivatives depending on stoichiometry .

Amide Hydrolysis and Functionalization

The acetamide moiety undergoes both acid- and base-catalyzed hydrolysis:

  • Acidic conditions (6M HCl, reflux): Cleaves to 2-(3-(trifluoromethyl)phenyl)pyrimidin-5-amine

  • Basic conditions (NaOH/EtOH, 60°C): Generates sodium acetate and the corresponding amine

Selective N-alkylation occurs using alkyl halides in DMF with K₂CO₃, yielding N-propargyl and N-benzyl derivatives .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings:

  • Suzuki coupling : With aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 90°C) to create biaryl systems

  • Buchwald-Hartwig amination : Forms C-N bonds with secondary amines (Xantphos-Pd catalyst)

Table 2: Catalytic coupling parameters

Reaction TypeCatalyst SystemTemp (°C)Conversion (%)
SuzukiPd(OAc)₂/XPhos11092
AminationPd₂(dba)₃/BINAP10085

Redox Transformations

Controlled hydrogenation (H₂, 5% Pd/C) reduces the pyrimidine ring to tetrahydropyrimidine while preserving the trifluoromethyl group. Oxidation with KMnO₄ selectively converts methyl groups to carboxylic acids .

Mechanistic Considerations

The trifluoromethyl group exerts dual effects:

  • Electronic : -I effect increases ring electrophilicity by 30-40% compared to methyl analogs (DFT calculations)

  • Steric : Ortho-directing nature creates regioselectivity in electrophilic substitutions

Reaction kinetics studies show pseudo-first-order behavior for nucleophilic substitutions (k = 2.3 × 10⁻³ s⁻¹ at 80°C) . Hammett correlations (ρ = +1.2) confirm electron-withdrawing character dominates reaction pathways .

This comprehensive profile enables rational design of derivatives for pharmaceutical and materials science applications. Recent advances in continuous flow systems have improved yields for scale-up by 15-20% compared to batch methods .

Scientific Research Applications

Research has demonstrated that N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide exhibits significant biological activity, particularly as an enzyme inhibitor. Its mechanism of action involves binding to specific enzymes or receptors, which may inhibit their activity and contribute to therapeutic effects. Notable applications include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Anticonvulsant Activity

A study evaluated various derivatives similar to this compound for their anticonvulsant properties. The results indicated that compounds with similar structural features exhibited significant activity in animal models of epilepsy, particularly in maximal electroshock tests (MES). This highlights the potential for developing new antiepileptic medications based on this compound's framework .

CompoundED50 MES (mg/kg)TD50 NT (mg/kg)PI (TD50/ED50)
2052.30>500>9.56
Valproic Acid4857841.6
Phenytoin28.10>100>3.6

Antimicrobial Studies

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. The compound demonstrated promising results, indicating potential use as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide with key analogs based on structural features, synthesis methods, and inferred properties.

Structural Comparisons

Table 1: Structural Features of Selected Analogs
Compound Name Core Structure Key Substituents Notable Features
This compound (Target) Pyrimidine - 2-(3-CF₃-phenyl)
- 5-acetamide
Pyrimidine core with dual functionalization; potential for hydrogen bonding.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13) Benzothiazole - 6-CF₃
- 2-(3-CF₃-phenyl)acetamide
Benzothiazole core; two CF₃ groups enhance lipophilicity. Low yield (19%) .
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidinone - 2-sulfanyl
- 4-oxo
- 2-chloro-5-CF₃-phenyl
Thieno-pyrimidinone core; sulfanyl group may improve redox activity .
N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide Pyridine - 2-dimethylamino
- 5-CF₃-pyridinyl
- phenylacetamide
Pyridine core with dimethylamino group; potential for enhanced solubility .

Functional Group Impact

  • Trifluoromethyl (-CF₃) : Present in all compounds, this group improves metabolic stability and membrane permeability .
  • Acetamide (-NHCOCH₃) : Enhances hydrogen-bonding capacity, critical for target binding in drug candidates .
  • Heterocyclic Cores: Pyrimidine (Target): Favored in kinase inhibitors (e.g., antineoplastic agents). Benzothiazole (Compound 13): Common in antimicrobial and anticancer scaffolds . Thieno-pyrimidinone: Associated with anti-inflammatory and antiviral activity .

Biological Activity

N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F3N3O, with a molecular weight of 317.29 g/mol. The compound features a trifluoromethyl group attached to a phenyl ring and a pyrimidine moiety, which enhances its lipophilicity and biological interactions .

Research indicates that this compound may function as an enzyme inhibitor , particularly affecting various biological macromolecules. The trifluoromethyl group is believed to improve the compound's binding affinity to target proteins, which is crucial for its pharmacological effects .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes. For instance, studies have shown that similar compounds can inhibit RET kinase, which is implicated in several cancers, including thyroid cancer and non-small cell lung cancer . This suggests a potential role for this compound in cancer therapeutics.

Cytotoxicity Studies

In vitro studies are essential for evaluating the cytotoxic effects of compounds like this compound. Although specific IC50 values for this compound are not widely reported, related studies on structurally similar pyrimidine derivatives have shown potent anti-proliferative activities against various human cancer cell lines . For example, compounds with similar structures exhibited IC50 values ranging from 0.126 μM to 10.56 μM against different cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. The presence of the trifluoromethyl group significantly enhances the compound's reactivity and interaction with biological targets compared to non-fluorinated analogs .

Compound Name Structural Features Unique Attributes
2-Amino-4-trifluoromethylphenolContains trifluoromethyl groupPrecursor for various derivatives
N-(pyridin-4-yl)-acetamidePyridine ring instead of pyrimidineDifferent biological activity profile
2-PyridylacetamideSimple pyridine structureLess complex, fewer potential interactions

Case Studies and Research Findings

  • RET Kinase Inhibition : A study demonstrated that modifications in the substitution patterns on related compounds led to significant changes in their inhibitory activity against RET kinase. This highlights the importance of specific structural features in enhancing biological efficacy .
  • Cytotoxicity in Cancer Cells : Research on similar compounds showed promising results in inducing apoptosis through caspase activation pathways in various cancer cell lines. For instance, certain derivatives induced significant cleavage of poly ADP-ribose polymerase (PARP), indicating effective pro-apoptotic activity .

Q & A

Q. What are the recommended synthetic routes for N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide, and how can reaction conditions be optimized?

The compound can be synthesized via coupling reactions between pyrimidine intermediates and acetamide derivatives. For example, nucleophilic aromatic substitution or palladium-catalyzed cross-coupling may be employed to introduce the trifluoromethylphenyl group. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄). Purity (>95%) is typically confirmed via HPLC, and intermediates should be characterized by NMR (¹H/¹³C) and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon backbone. The trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and pyrimidine ring protons (δ 8.5–9.5 ppm) are diagnostic .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for related pyrimidine-acetamide hybrids . Discrepancies between calculated and observed spectra may arise from solvent effects or tautomerism; computational tools like Gaussian or ADF can model these variations .

Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?

Initial screening focuses on target-agnostic assays:

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria, fungi) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given pyrimidine’s role in ATP mimicry .

Advanced Research Questions

Q. What computational strategies are used to predict binding modes with biological targets, and how are docking results validated?

  • Molecular docking : AutoDock Vina ( ) is preferred for its speed and accuracy. The trifluoromethyl group’s hydrophobic interactions and pyrimidine’s hydrogen-bonding capacity are prioritized in scoring .
  • Validation : Compare docking poses with crystallographic data (if available) or use mutagenesis to confirm critical residues . For example, AMG 517 (a structurally related compound) showed TRPV1 antagonism via similar docking and functional assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against a specific target?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyrimidine ring to enhance electrophilicity.
  • Side-chain variations : Replace acetamide with sulfonamide or urea to modulate solubility and target affinity .
  • Bioisosteres : Replace trifluoromethyl with chlorodifluoromethyl to balance lipophilicity and metabolic stability .

Q. How should contradictory bioactivity data from different assays be addressed?

Contradictions (e.g., high in vitro potency but low cellular activity) may stem from poor membrane permeability or off-target effects. Solutions include:

  • Orthogonal assays : Use SPR (surface plasmon resonance) to confirm binding affinity independently of cellular systems.
  • Solubility testing : Measure logP and aqueous solubility via shake-flask or HPLC methods .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. What methodologies are used to evaluate pharmacokinetic properties, such as solubility and metabolic stability?

  • Solubility : Equilibrium solubility in PBS (pH 7.4) and simulated gastrointestinal fluids.
  • Permeability : Caco-2 cell monolayers predict intestinal absorption.
  • Metabolic stability : LC-MS/MS analysis of plasma stability (t₁/₂) and metabolite identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.